Cas no 2228748-17-0 (4-(3-bromo-2,4-dimethylphenyl)butan-1-amine)

4-(3-Bromo-2,4-dimethylphenyl)butan-1-amine is a brominated aromatic amine compound featuring a butylamine side chain, which enhances its utility as a versatile intermediate in organic synthesis. The presence of bromine at the 3-position and methyl groups at the 2- and 4-positions on the phenyl ring offers selective reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The primary amine functionality allows for further derivatization, making it valuable in pharmaceutical and agrochemical research. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications.
4-(3-bromo-2,4-dimethylphenyl)butan-1-amine structure
2228748-17-0 structure
Product Name:4-(3-bromo-2,4-dimethylphenyl)butan-1-amine
CAS No:2228748-17-0
MF:C12H18BrN
MW:256.182022571564
CID:6283780
PubChem ID:165799065
Update Time:2025-05-22

4-(3-bromo-2,4-dimethylphenyl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromo-2,4-dimethylphenyl)butan-1-amine
    • 2228748-17-0
    • EN300-1938795
    • Inchi: 1S/C12H18BrN/c1-9-6-7-11(5-3-4-8-14)10(2)12(9)13/h6-7H,3-5,8,14H2,1-2H3
    • InChI Key: CVRIPVIQOSKAAR-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC(=C1C)CCCCN

Computed Properties

  • Exact Mass: 255.06226g/mol
  • Monoisotopic Mass: 255.06226g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

4-(3-bromo-2,4-dimethylphenyl)butan-1-amine Pricemore >>

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4-(3-bromo-2,4-dimethylphenyl)butan-1-amine Related Literature

Additional information on 4-(3-bromo-2,4-dimethylphenyl)butan-1-amine

4-(3-Bromo-2,4-Dimethylphenyl)Butan-1-Amine: A Comprehensive Overview

The compound with CAS No 2228748-17-0, commonly referred to as 4-(3-bromo-2,4-dimethylphenyl)butan-1-amine, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science.

Chemical Structure and Properties

4-(3-Bromo-2,4-Dimethylphenyl)Butan-1-Amine consists of a butanamine backbone attached to a substituted phenyl ring. The phenyl group is substituted with bromine at the 3-position and methyl groups at the 2 and 4 positions. This substitution pattern imparts unique electronic and steric properties to the molecule, making it versatile for various chemical reactions.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions, depending on the desired regiochemistry. Recent studies have explored its use as an intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents.

Recent Research Findings

Recent research has highlighted the potential of 4-(3-bromo-2,4-dimethylphenyl)butan-1-amine in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its role as a lead compound in the development of novel anti-cancer agents. The molecule's ability to modulate specific protein-protein interactions has been a focal point of investigation.

Structural Modifications and Bioactivity

Modifications to the side chain or substitution pattern on the phenyl ring have been shown to significantly influence the compound's bioactivity. For example, extending the carbon chain or introducing electron-withdrawing groups can enhance its binding affinity to target proteins. These findings underscore the importance of structural optimization in drug design.

Conclusion

In conclusion, 4-(3-bromo-2,4-dimethylphenyl)butan-1-amine (CAS No 2228748-17-0) is a promising molecule with diverse applications in organic synthesis and drug discovery. Its unique chemical properties and recent research advancements position it as a valuable tool for advancing medicinal chemistry.

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